molecular formula C13H13NO6 B3051062 Carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester CAS No. 30761-97-8

Carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester

Cat. No.: B3051062
CAS No.: 30761-97-8
M. Wt: 279.24 g/mol
InChI Key: RUPVJXBCXCVMAB-UHFFFAOYSA-N
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Description

Carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester: is an organic compound that features a pyrrolidinyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester typically involves the reaction of 4-methoxybenzyl alcohol with 2,5-dioxo-1-pyrrolidinyl carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: Carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

  • Oxidation of the methoxy group yields a hydroxyl derivative.
  • Reduction of the carbonyl groups yields dihydroxy derivatives.
  • Substitution reactions yield various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, this compound can be used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities .

Biology and Medicine: In medicinal chemistry, derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications. For example, similar compounds have been investigated for their anti-inflammatory and anticancer properties .

Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its functional groups allow for modifications that can tailor the material’s characteristics .

Mechanism of Action

The mechanism of action of carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The pyrrolidinyl group can form hydrogen bonds and other interactions with biological targets, influencing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Uniqueness: The presence of the methoxy group in carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester provides unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a distinct compound with specific applications in various fields .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (4-methoxyphenyl)methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6/c1-18-10-4-2-9(3-5-10)8-19-13(17)20-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPVJXBCXCVMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560583
Record name 1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30761-97-8
Record name 1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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